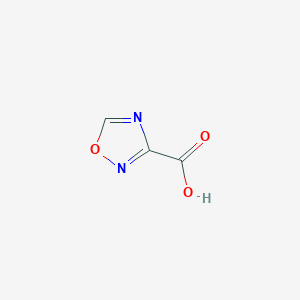

1,2,4-Oxadiazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Oxadiazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as furazans . These compounds contain a furazan moiety, which consists of a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms at positions 2, 1, and 5, respectively . This compound exhibits affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of this compound involves a high-throughput methodology using an integrated synthesis and purification platform . The heterocyclization relies first on a low-temperature peptide coupling of a diverse set of carboxylic acids and hydroxyamidines .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .Chemical Reactions Analysis

1,2,4-Oxadiazoles are characterized by low aromaticity and the presence of a weak O–N bond and are widely studied due to their tendency to rearrange into more stable heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Rapid and Efficient Synthesis

1,2,4-Oxadiazoles can be synthesized rapidly and efficiently using polymer-supported reagents combined with microwave heating, resulting in high yields and purities of the oxadiazoles. This method is advantageous for producing 1,2,4-oxadiazoles expeditiously from various carboxylic acids and amidoximes (Wang, Miller, Sauer, & Djurić, 2005).

Parallel Synthesis from Carboxylic Acids

The synthesis of 1,2,4-oxadiazoles from carboxylic acids is facilitated by using 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent. This approach allows for the creation of a library of diverse 1,2,4-oxadiazoles (Poulain, Tartar, & Déprez, 2001).

One-Pot Synthesis Approaches

Various one-pot synthesis methods for 1,2,4-oxadiazoles have been developed, utilizing carboxylic acid esters and amidoximes in the presence of potassium carbonate, or amidoximes and dicarboxylic acid anhydrides in NaOH/DMSO medium. These methods offer moderate to excellent yields and are convenient for creating a variety of oxadiazoles (Amarasinghe, Maier, Srivastava, & Gray, 2006); (Tarasenko, Duderin, Sharonova, Baykov, Shetnev, & Smirnov, 2017).

Expanding Synthesizable Space

A method for the one-pot synthesis of disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles was developed. This method facilitated the synthesis of bioactive compounds like pifexole and free fatty acid receptor 1 agonists (Tolmachev et al., 2016).

Potential Applications in Medicine and Chemistry

Pharmaceutical Chemistry

1,2,4-Oxadiazole-3-carboxamide, a derivative of 1,2,4-oxadiazole, plays a significant role in pharmaceutical chemistry. Novel synthesis methods have been developed for producing this compound, which is important in the design of therapeutic agents (Du, Li, Wen, Xu, Shao, & Qian, 2021).

Synthesis of Peptidomimetic Building Blocks

1,2,4-oxadiazole based compounds have been synthesized as potential peptidomimetic building blocks. These structures retain the chirality of starting amino acids and are suitable for various applications in medicinal chemistry (Jakopin, Roškar, & Dolenc, 2007).

Stereoselective Synthesis for Antitumor Activity

Stereoselective synthesis of monoterpene-based 1,2,4-oxadiazole derivatives has been demonstrated. These derivatives have shown potential antiproliferative effects against human tumor cell lines, indicating their possible use in cancer treatment (Gonda, Bérdi, Zupkó, Fülöp, & Szakonyi, 2017).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of various oxadiazole derivatives have been studied, demonstrating their potential in developing new antimicrobial agents (Padmavathi, Reddy, Padmaja, Kondaiah, & Ali-Shazia, 2009).

Functionalized Imidazo-Oxadiazoles in Continuous-Flow Synthesis

Highly functionalized 1,2,4-oxadiazoles, including imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles, have been synthesized in a continuous-flow system, indicating potential applications in streamlined pharmaceutical production (Herath & Cosford, 2017).

Zukünftige Richtungen

The future directions of 1,2,4-Oxadiazole-3-carboxylic acid research include further refinement of 1,2,4-oxadiazole as anti-infective agents . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Wirkmechanismus

Target of Action

1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with a broad spectrum of activities, including anti-bacterial, anti-viral, and anti-leishmanial . They have shown significant biological activity against various microorganisms, such as Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted microorganisms .

Biochemical Pathways

It is known that 1,2,4-oxadiazoles can interfere with various biochemical processes essential for the survival and replication of the targeted microorganisms .

Pharmacokinetics

Some 1,2,4-oxadiazole derivatives have shown good metabolic stability and higher plasma exposure in mice . These properties suggest that 1,2,4-Oxadiazole-3-carboxylic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the targeted microorganisms, leading to their eventual death . This makes this compound a potential candidate for the development of new anti-infective therapeutics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability, efficacy, and action of the compound . .

Eigenschaften

IUPAC Name |

1,2,4-oxadiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFBRSPSLRPIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is a key reaction pathway that leads to the formation of 1,2,4-Oxadiazole-3-carboxylic acid?

A1: Research indicates that this compound can be formed through the rearrangement and hydrolysis of 2-(4′-fluorophenyl)-5-hyroximinoimidazolin-4-one. [] This reaction highlights the potential for synthesizing this compound from related heterocyclic compounds. You can find more details about this reaction pathway in the paper titled "2-(4′-Fluorophenyl)imidazole. Nitration studies". []

Q2: Can you provide an example of a characterized intermediate in a reaction involving this compound?

A2: Yes, 5-Phenyl-1,2,4-oxadiazole-3-carboxamide has been identified as an intermediate in the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, ultimately yielding 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. [] The crystal structure of this intermediate was determined using X-ray analysis, confirming its role in the reaction mechanism. []

Q3: Beyond the example in question 2, what other research has been conducted on reactions involving this compound derivatives?

A3: Multiple studies have investigated the synthesis and rearrangement reactions of various this compound derivatives. This includes research on the rearrangement of amidoximes [], hydrazidoximes [], and amidrazones [] of this compound. Additionally, the synthesis of amides and acid halides derived from 1,2,4-oxadiazole-3-carbohydroxamic acid has also been explored. [] These studies shed light on the diverse reactivity and potential applications of this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2785417.png)

![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)

![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol](/img/structure/B2785428.png)

![3-[4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2785434.png)

![3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2785435.png)

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)

![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)